2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide -

2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide

Catalog Number: EVT-4192425
CAS Number:
Molecular Formula: C19H17N5O3S2
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-(4-Substituted benzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides

Compound Description: This series of compounds was synthesized and evaluated for their positive inotropic activity. They were designed to target the cardiovascular system, aiming to improve cardiac contractility. Among the synthesized derivatives, 2-(4-(4-(2-chlorobenzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide (6e) demonstrated the most favorable potency in increasing stroke volume in in vitro studies using isolated rabbit hearts [].

Relevance: These compounds share a core structure with N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide, particularly the presence of the [1,2,4]triazolo[4,3-a]quinoline moiety. The variations within this series involve substitutions on the benzyl ring and the diazepane ring, highlighting the exploration of structure-activity relationships around this core scaffold [].

Compound Description: PHR0007 was investigated for its positive inotropic effects and mechanism of action on beating rabbit atria []. The study revealed that PHR0007 significantly enhanced atrial pulse pressure and stroke volume, suggesting its potential as a cardiovascular agent. Further mechanistic studies indicated that PHR0007 exerts its positive inotropic effects through the PDE-cAMP-PKA signaling pathway, a crucial pathway involved in cardiac muscle contraction [].

Relevance: PHR0007 exhibits structural similarity to N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide by sharing the [1,2,4]triazolo[4,3-a]quinoline core. Additionally, both compounds feature an acetamide linker attached to this core. The differences lie in the substituents on the aromatic ring and the presence of a piperazine ring in PHR0007, as opposed to a thioacetamide group in the target compound [].

N‐(4,5‐dihydro‐1‐methyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)‐2‐(substitutedbenzyl‐[1,4]diazepan‐1‐yl)acetamides

Compound Description: This series of compounds, designed as potential positive inotropic agents, were synthesized and tested for their ability to increase left atrium stroke volume in isolated rabbit heart preparations []. Among the tested compounds, 2‐(4‐(4‐methylbenzyl)‐[1,4]‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamide (6m) displayed the most potent activity, significantly enhancing stroke volume compared to the standard drug milrinone [].

2‐(4‐substitutedbenzyl‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐phenyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides

Compound Description: This series of compounds, designed as potential positive inotropic agents, was synthesized and evaluated for their effects on left atrial stroke volume using isolated rabbit hearts [, ]. These compounds were compared against milrinone, a standard positive inotropic drug. Notably, compound 5o demonstrated superior potency in increasing stroke volume compared to milrinone in in vitro studies [, ].

Relevance: These compounds share the central [1,2,4]triazolo[4,3‐a]quinoline core with N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide. Both groups also feature an acetamide linker. The key differences lie in the substituents on the aromatic ring system and the presence of a diazepane ring in this series, as opposed to a thioacetamide group in the target compound [, ].

Compound Description: This series of compounds, incorporating a quinoline ring and a 1,2,4-triazole moiety, were synthesized and evaluated for their antimicrobial activity []. The compounds were tested against a panel of bacteria and fungi to assess their potential as antimicrobial agents. Notably, two compounds, N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a) and N-(6-fluorobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5d), exhibited the most potent activity within this series [].

Relevance: Although structurally distinct from N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide, these compounds share the presence of both a quinoline ring and a 1,2,4-triazole ring system. This highlights the potential relevance of these structural elements in various medicinal chemistry contexts, exploring their application in designing compounds with diverse biological activities [].

Properties

Product Name

2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide

IUPAC Name

2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Molecular Formula

C19H17N5O3S2

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C19H17N5O3S2/c1-12-10-13-4-2-3-5-16(13)24-18(12)22-23-19(24)28-11-17(25)21-14-6-8-15(9-7-14)29(20,26)27/h2-10H,11H2,1H3,(H,21,25)(H2,20,26,27)

InChI Key

RFRDIXNAXZJKHJ-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.